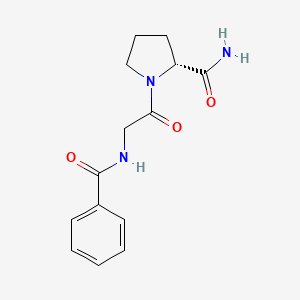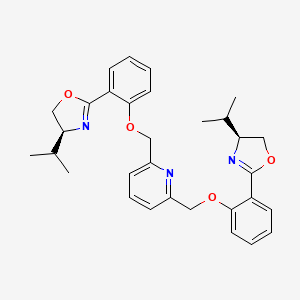
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is a complex organic compound that features a pyridine core substituted with two oxazoline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine typically involves the reaction of 2,6-bis(bromomethyl)pyridine with (S)-4-isopropyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran or dimethylformamide. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to oxazole derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromomethyl groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine has several scientific research applications:
Catalysis: It is used as a ligand in the preparation of novel catalytic systems for alkene epoxidation.
Material Science: The compound can be used in the synthesis of metal-organic frameworks and other advanced materials.
Biology and Medicine: Its derivatives are being explored for potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine and oxazoline rings. This coordination can enhance the reactivity of the metal center, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine: This compound has phenyl groups instead of isopropyl groups on the oxazoline rings.
2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine: Similar to the previous compound but with different stereochemistry.
2,6-Bis((4S)-4-benzyl-2-oxazolinyl)pyridine: This compound features benzyl groups on the oxazoline rings.
Uniqueness
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is unique due to the presence of isopropyl groups on the oxazoline rings, which can influence its steric and electronic properties. This can affect its coordination behavior and catalytic activity, making it distinct from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C31H35N3O4 |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
(4S)-4-propan-2-yl-2-[2-[[6-[[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]methyl]pyridin-2-yl]methoxy]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H35N3O4/c1-20(2)26-18-37-30(33-26)24-12-5-7-14-28(24)35-16-22-10-9-11-23(32-22)17-36-29-15-8-6-13-25(29)31-34-27(19-38-31)21(3)4/h5-15,20-21,26-27H,16-19H2,1-4H3/t26-,27-/m1/s1 |
Clé InChI |
SRCIMUQAZKLPHY-KAYWLYCHSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=N[C@H](CO5)C(C)C |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=NC(CO5)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


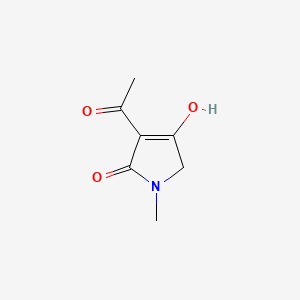
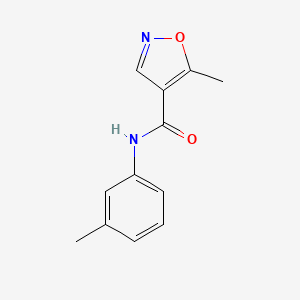

![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)
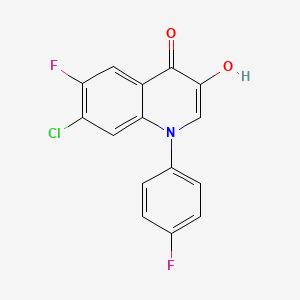
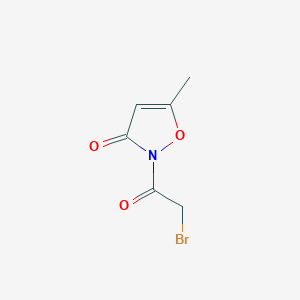
![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12892624.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)

